

# Unraveling the Structure of Sadopeptin B: A Spectroscopic Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sadopeptins B

Cat. No.: B15581070

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data and methodologies employed in the structural elucidation of Sadopeptin B, a cyclic heptapeptide with potential as a proteasome inhibitor.

## Core Spectroscopic Data

The structural determination of Sadopeptin B, a natural product isolated from *Streptomyces* sp. YNK18, relied on a suite of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula, while a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments were pivotal in delineating the intricate cyclic structure and stereochemistry.

## Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided the exact mass of Sadopeptin B, which was crucial for determining its elemental composition.

Table 1: HR-ESI-MS Data for Sadopeptin B

Ion	Calculated m/z	Measured m/z
[M + H] <sup>+</sup>	Data not available in search results	Data not available in search results
Molecular Formula	-	C <sub>49</sub> H <sub>71</sub> N <sub>9</sub> O <sub>12</sub> S

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and the nature of the amino acid residues of Sadopeptin B were elucidated through extensive NMR analysis. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, which provide a detailed fingerprint of the molecule's atomic environment.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for Sadopeptin B (in DMSO-d<sub>6</sub>)

Position	δH (ppm)	Multiplicity	J (Hz)
Detailed <sup>1</sup> H NMR data not available in search results			

Table 3: <sup>13</sup>C NMR Spectroscopic Data for Sadopeptin B (in DMSO-d<sub>6</sub>)

Position	δC (ppm)
Detailed <sup>13</sup> C NMR data not available in search results	

## Experimental Protocols

The successful elucidation of Sadopeptin B's structure hinged on meticulous experimental procedures, from the cultivation of the producing organism to the acquisition of high-quality spectroscopic data.

## Isolation and Purification

*Streptomyces* sp. YNK18 was cultured in a suitable medium to promote the production of secondary metabolites. The culture broth was then subjected to a series of extraction and chromatographic steps to isolate Sadopeptin B. A targeted search for sulfur-containing compounds, based on the characteristic isotopic signature in mass spectrometry, guided the purification process. Final purification was typically achieved using high-performance liquid chromatography (HPLC).

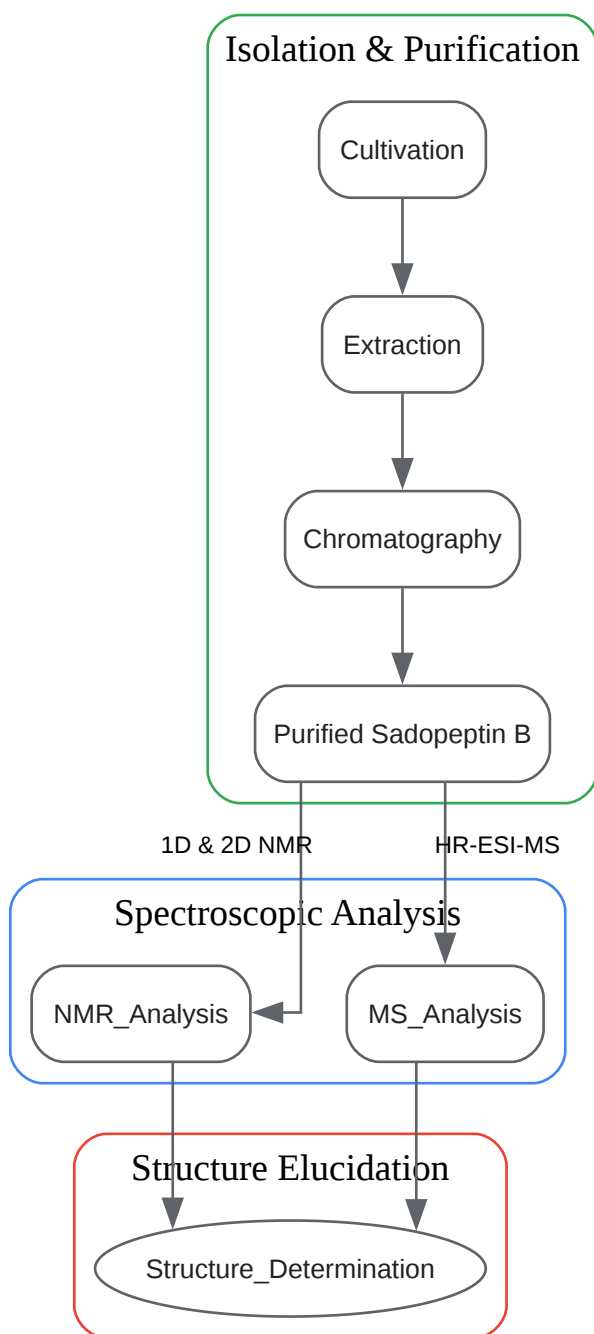
## Spectroscopic Analysis

**NMR Spectroscopy:** All NMR spectra were acquired on a high-field NMR spectrometer. For the acquisition of  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HMBC, HSQC, and ROESY spectra, the purified sample of Sadopeptin B was dissolved in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Standard pulse sequences were utilized for each experiment to establish proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), long-range proton-carbon correlations (HMBC), and through-space proton-proton correlations (ROESY), which were essential for determining the sequence of amino acids and the overall stereochemistry.

**Mass Spectrometry:** High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The data was acquired in positive ion mode to determine the accurate mass of the protonated molecule  $[\text{M}+\text{H}]^+$ .

## Visualizing the Path to Structure Elucidation

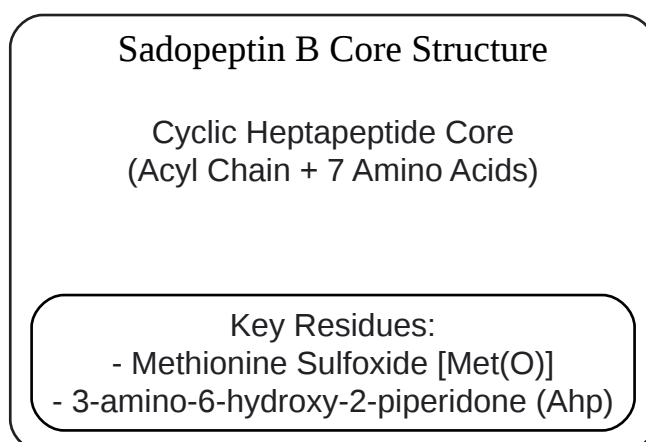
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the structural analysis of Sadopeptin B.



[Click to download full resolution via product page](#)

**Figure 1:** Experimental workflow for the isolation and structure elucidation of Sadopeptin B.

**Figure 2:** Key 2D NMR correlations used in the structural analysis of Sadopeptin B.



[Click to download full resolution via product page](#)

**Figure 3:** Conceptual representation of the final elucidated structure of Sadopeptin B.

- To cite this document: BenchChem. [Unraveling the Structure of Sadopeptin B: A Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15581070#spectroscopic-data-for-sadopeptins-b-structure-elucidation\]](https://www.benchchem.com/product/b15581070#spectroscopic-data-for-sadopeptins-b-structure-elucidation)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)